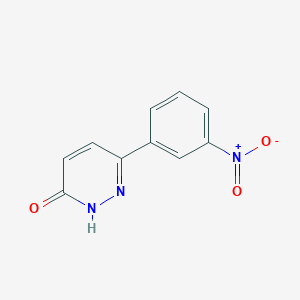

6-(3-Nitrophenyl)pyridazin-3-ol

Description

Significance of Pyridazine (B1198779) Scaffolds in Modern Heterocyclic Chemistry and Materials Science

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental component of many synthetic compounds. wikipedia.orgslideshare.net Its presence imparts specific physicochemical properties to a molecule, including a high dipole moment and the capacity for robust hydrogen bonding. nih.gov These characteristics are crucial in molecular recognition processes, where the pyridazine scaffold can interact with biological targets. nih.gov

In the realm of materials science, pyridazine-based structures are explored for their potential in developing novel materials. Research has shown their applications in chemiluminescent materials, ligands for catalysis, and even in the development of energetic materials. mdpi.comresearchgate.net The electron-deficient nature of the pyridazine ring allows it to act as a π-bridge or an electron acceptor, influencing the optical and electronic properties of the resulting materials. mdpi.com The versatility of the pyridazine scaffold allows for extensive functionalization, making it a key building block in the design of new materials with tailored properties. mdpi.comresearchgate.net

Academic Relevance of the Pyridazin-3-ol Moiety and its Tautomeric Forms in Structure-Property Relationships

The pyridazin-3-ol moiety, a key feature of the title compound, is of significant academic interest due to its tautomerism. Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers. In the case of pyridazin-3-ol, it can exist in equilibrium with its keto form, pyridazin-3(2H)-one. nih.govresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJTAIZFQQYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479991 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-01-9 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Nitrophenyl Pyridazin 3 Ol and Advanced Analogues

Retrosynthetic Analysis for the 6-Substituted Pyridazin-3-ol Scaffold

A retrosynthetic analysis of the 6-substituted pyridazin-3-ol scaffold reveals key disconnections that guide the synthetic strategy. The primary disconnection breaks the pyridazinone ring, typically between the nitrogen atoms and adjacent carbons, leading back to acyclic precursors. A common approach involves disconnecting the N1-C6 and N2-C3 bonds, which points to a dicarbonyl compound and a hydrazine (B178648) derivative as starting materials. For a 6-substituted pyridazin-3-ol, this translates to a γ-keto acid or a related derivative and hydrazine. The substituent at the 6-position, in this case, the 3-nitrophenyl group, would be present on the keto acid precursor. This retrosynthetic approach provides a logical and efficient pathway for the construction of the desired heterocyclic system. nih.gov

Strategies for Constructing the Pyridazin-3-ol Core with 3-Nitrophenyl Substitution

The construction of the 6-(3-nitrophenyl)pyridazin-3-ol core is centered around the formation of the pyridazinone ring and the regioselective introduction of the 3-nitrophenyl moiety.

Cyclocondensation Approaches for Pyridazinone Ring Formation

The formation of the pyridazin-3-one ring is commonly achieved through cyclocondensation reactions. researchgate.net A prevalent method involves the reaction of a γ-keto acid with hydrazine hydrate. nih.gov In the context of synthesizing this compound, the key starting material would be a 4-(3-nitrophenyl)-4-oxobutanoic acid. This precursor undergoes condensation with hydrazine, where the hydrazine nitrogen atoms react with the ketone and carboxylic acid functionalities to form the six-membered pyridazinone ring. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid.

Another approach involves the use of 3-oxo-2-arylhydrazonopropanals which can react with active methylene (B1212753) compounds in acetic anhydride (B1165640) to yield pyridazin-3-one derivatives. nih.gov This method offers a versatile route to variously substituted pyridazinones.

The following table summarizes some common cyclocondensation reactions for pyridazinone synthesis:

| Precursors | Reagents & Conditions | Product | Reference |

| γ-Keto acid and Hydrazine hydrate | Glacial acetic acid, reflux | 6-Substituted-4,5-dihydropyridazin-3(2H)-one | nih.gov |

| 3-Oxo-2-arylhydrazonopropanals and Active methylene compounds | Acetic anhydride, reflux | 6-Substituted-pyridazin-3-one | nih.gov |

| β,γ-Unsaturated hydrazones | Copper(II) catalyst, MeCN or AcOH | 1,6-Dihydropyridazines or Pyridazines | organic-chemistry.org |

Regioselective Introduction of the 3-Nitrophenyl Moiety

The regioselective introduction of the 3-nitrophenyl group is a critical step in the synthesis. This is often achieved by starting with a precursor that already contains the nitrophenyl group in the desired position. For instance, the synthesis can commence with 3-nitroacetophenone, which can be elaborated into the required γ-keto acid, 4-(3-nitrophenyl)-4-oxobutanoic acid, through reactions such as the Willgerodt-Kindler reaction followed by hydrolysis.

Alternatively, the nitrophenyl group can be introduced at a later stage through nucleophilic aromatic substitution or cross-coupling reactions on a pre-formed pyridazinone ring bearing a suitable leaving group at the 6-position, such as a halogen. thieme-connect.de However, controlling the regioselectivity of such reactions can be challenging. A study on the synthesis of 1-aryl-3,4,5-substituted pyrazoles highlights the importance of solvent choice, such as N,N-dimethylacetamide, in achieving high regioselectivity in condensation reactions. organic-chemistry.org While this applies to pyrazoles, similar principles can be considered for pyridazinone synthesis to control the position of substitution.

Functionalization and Derivatization Reactions of the Pyridazine (B1198779) Core

Once the this compound core is synthesized, it can be further functionalized to create a library of advanced analogues. The pyridazinone ring possesses several reactive sites amenable to derivatization. The nitrogen atom at position 2 (N2) can be alkylated or acylated. nih.gov For example, N-alkylation can be achieved by treating the pyridazinone with an alkyl halide in the presence of a base. nih.gov The hydroxyl group at position 3 can be converted to other functional groups, such as a chloro group, by reacting with reagents like phosphorus oxychloride. chemicalbook.com This chloro derivative then serves as a versatile intermediate for introducing various nucleophiles.

Furthermore, the nitro group on the phenyl ring can be reduced to an amino group, which can then be subjected to a wide array of transformations, including diazotization followed by substitution, acylation, or sulfonylation, to introduce further diversity. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Advanced Analogues

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex heterocyclic compounds, including advanced analogues of pyridazines. dntb.gov.uarsc.orgresearchgate.netresearchgate.net Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

For instance, a halogenated derivative of this compound, such as 3-chloro-6-(3-nitrophenyl)pyridazine, can be coupled with various boronic acids (Suzuki-Miyaura), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce a wide range of substituents at the 3-position. rsc.org These reactions are known for their high efficiency, functional group tolerance, and broad substrate scope. dntb.gov.uaresearchgate.net Copper-catalyzed reactions also play a significant role in the functionalization of such heterocyclic systems. researchgate.net

The table below provides examples of transition metal-catalyzed reactions used for pyridazine functionalization:

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, base | Halogenated pyridazine, Boronic acid | Aryl- or heteroaryl-substituted pyridazine | dntb.gov.uaresearchgate.net |

| Heck Coupling | Pd catalyst, base | Halogenated pyridazine, Alkene | Alkenyl-substituted pyridazine | rsc.org |

| Sonogashira Coupling | Pd/Cu catalyst, base | Halogenated pyridazine, Terminal alkyne | Alkynyl-substituted pyridazine | rsc.orgbeilstein-journals.org |

| C-N Coupling | Pd or Cu catalyst, base | Halogenated pyridazine, Amine | Amino-substituted pyridazine | researchgate.netresearchgate.net |

Mechanistic Elucidation of Synthetic Transformations

The mechanism of pyridazinone formation via the cyclocondensation of a γ-keto acid with hydrazine involves initial nucleophilic attack of a hydrazine nitrogen atom on the keto carbonyl group, followed by intramolecular cyclization through the attack of the second hydrazine nitrogen on the carboxylic acid group, with subsequent dehydration to form the pyridazinone ring.

In transition metal-catalyzed cross-coupling reactions, the mechanism generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. researchgate.net In the Suzuki-Miyaura coupling of a halopyridazine, the palladium(0) catalyst first undergoes oxidative addition to the carbon-halogen bond. This is followed by transmetalation with the boronic acid derivative in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes for the synthesis of novel pyridazine analogues.

Development of Efficient and Sustainable Synthetic Protocols

The synthesis of 6-arylpyridazin-3-ones, including the target compound this compound, has been an area of intensive research, with a significant shift towards the development of more efficient, economical, and environmentally benign protocols. These modern approaches prioritize principles of green chemistry, such as atom economy, reduced waste, and the use of less hazardous materials, standing in contrast to more traditional, often multi-step and lower-yielding methods. Key advancements include the adoption of solid-phase synthesis, the optimization of catalytic systems for cross-coupling reactions, and the implementation of one-pot and metal-free strategies. ekb.egresearchgate.netunibo.itorganic-chemistry.org

Solid-Phase Synthesis for Enhanced Purity and Efficiency

A notable advancement in producing 6-arylpyridazin-3-ones is the use of solid-phase synthesis, which streamlines the purification process and allows for the generation of compound libraries. A prominent strategy involves immobilizing a pyridazine precursor onto a solid support, such as a Wang resin. researchgate.netnih.govacs.org In a typical procedure, 3,6-dichloropyridazine (B152260) is attached to the resin. This resin-bound chloropyridazine then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid, for instance, 3-nitrophenylboronic acid. The final step involves cleaving the desired 6-arylpyridazin-3(2H)-one from the resin, which yields the product with high chemical purity, minimizing the need for complex chromatographic purification. nih.govacs.org This method not only simplifies product isolation but also facilitates the removal of excess reagents and catalysts.

Microwave-Assisted and Optimized Catalytic Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of 6-arylpyridazinones. mdpi.com Efforts to enhance the efficiency and sustainability of this reaction have led to the widespread use of microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields. For example, the coupling of a 6-chloropyridazinone with an arylboronic acid can be completed in as little as 30 minutes at 135-140 °C under microwave conditions, using a low concentration (5 mol %) of a palladium catalyst. researchgate.net

The choice of catalyst and reaction conditions is critical for an efficient and "green" process. Research has focused on developing highly active catalysts that can be used in low loadings and on creating recyclable catalytic systems to reduce production costs and minimize heavy metal waste. mdpi.com

One-Pot and Multi-Component Reactions

Metal-Free Synthetic Routes

To circumvent the cost and toxicity associated with transition metal catalysts, metal-free synthetic pathways are being explored. An innovative, metal-free approach enables the synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from readily available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org Another sustainable, metal-free protocol utilizes an aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which proceeds under neutral conditions to regioselectively produce 6-aryl-pyridazin-3-amines in high yields. organic-chemistry.org While not directly yielding the pyridazinol, these methods provide a foundational framework for greener syntheses of pyridazine derivatives, avoiding reliance on palladium or copper catalysts.

The table below summarizes and compares various synthetic protocols for 6-arylpyridazinone derivatives, highlighting the advantages of modern, sustainable methodologies.

| Metal-Free Synthesis organic-chemistry.orgorganic-chemistry.org | Avoids the use of transition metal catalysts (e.g., Palladium, Copper). | More cost-effective, avoids toxic heavy metal contamination, simplifies purification. | May have a more limited substrate scope compared to well-established metal-catalyzed reactions. |

Conformational and Tautomeric Investigations of 6 3 Nitrophenyl Pyridazin 3 Ol

Experimental and Theoretical Elucidation of Pyridazin-3-ol/Pyridazin-3(2H)-one Tautomerism

The tautomeric conversion between pyridazin-3(2H)-one and its corresponding pyridazin-3-ol form has been a subject of theoretical investigation using density functional theory (DFT) methods. nih.govresearchgate.net Studies have explored different mechanisms for this proton transfer. One proposed mechanism involves a direct hydrogen transfer, which has a high activation energy. nih.govresearchgate.net A second, more favorable mechanism involves a double hydrogen transfer within a dimer of the molecule, which significantly lowers the activation energy. nih.govresearchgate.net It is generally accepted that for many pyridazinone derivatives, the oxo (keto) form is the more stable and predominant tautomer. researchgate.net

Theoretical calculations have been employed to understand the tautomerism in related heterocyclic systems. For instance, in the case of edaravone (B1671096) and isoxazolone derivatives, DFT calculations have shown that the C-H tautomer is the most stable. nih.gov The energy differences between tautomers are influenced by factors such as intramolecular hydrogen bonding and the polarity of the medium. nih.gov

Influence of Solvent Environment on Tautomeric Equilibria

The surrounding solvent environment plays a pivotal role in dictating the position of the tautomeric equilibrium. Theoretical studies combining implicit and explicit solvation models have been crucial in understanding these effects. nih.govresearchgate.net Protic polar solvents, in particular, have been shown to be essential for reducing the high activation energy associated with the direct proton transfer mechanism in pyridazin-3(2H)-one tautomerism. nih.govresearchgate.net

The polarity of the solvent can significantly influence the absorption spectra and, consequently, the tautomeric equilibrium of related compounds. For some azomethine-functionalized compounds, an increase in solvent polarity leads to a noticeable shift in the maximum absorption, indicating a change in the tautomeric balance. nih.gov In studies of 3-pyridone/3-hydroxypyridine tautomerism, the zwitterionic form is more prominent in water, and this equilibrium can be shifted by changing the hydrophobicity of the environment, for example, by encapsulation in cyclodextrins. rsc.org

Stereoelectronic Effects of the 3-Nitrophenyl Substituent on Tautomeric Preferences

The electronic nature of substituents on the pyridazine (B1198779) ring can significantly impact the tautomeric equilibrium. The introduction of a pyrrolyl substituent, for instance, has been shown to shift the equilibrium towards the hydroxyl (or thiol) form compared to the unsubstituted parent compound. researchgate.net This is attributed to the electron-donating nature of the pyrrolyl group, which increases the electron density on the pyridazine ring. researchgate.net Conversely, the 3-nitrophenyl group, with its electron-withdrawing nitro functionality, is expected to have a distinct influence on the electron distribution within the pyridazine ring and thereby affect the stability of the tautomers. The steric hindrance caused by bulky substituents can also influence the energy differences between tautomers. nih.gov

Advanced Spectroscopic Characterization for Tautomer Distinction

A variety of spectroscopic techniques are indispensable for the unambiguous identification and quantification of tautomeric forms in both solution and the solid state.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and universal tool for the quantitative analysis of tautomeric equilibria. nih.govbohrium.com By integrating the signal intensities of distinct resonances corresponding to each tautomer, it is possible to determine their relative populations under slow exchange conditions. researchgate.net For systems undergoing fast exchange, specialized NMR techniques and analysis methods are required. researchgate.net

Both ¹H and ¹³C NMR spectroscopy are valuable in these studies. researchgate.net For example, ¹³C NMR can clearly distinguish between O-methyl and N-methyl groups in related heterocyclic systems, which is analogous to differentiating between the enol and keto forms. researchgate.net In cases where tautomerism is blocked, such as in certain N-unsubstituted 1H-benzimidazoles, NMR can be used to assign the signals to specific tautomeric positions. beilstein-journals.org

Vibrational Spectroscopic Analysis (Infrared and Raman) for Isomer Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule, making it highly suitable for distinguishing between tautomers. mdpi.com These methods can detect the presence of specific functional groups, such as C=O (in the keto form) and O-H (in the enol form), which have characteristic vibrational frequencies. mdpi.com

Computational methods, such as DFT, are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. nih.govnih.gov The potential energy distribution (PED) analysis can further help in understanding the nature of the vibrations. nih.gov For complex systems, the combination of IR and Raman spectroscopy can provide a more complete picture of the tautomeric state. mdpi.com

X-ray Crystallographic Insights into Solid-State Tautomeric Forms

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state by determining the precise three-dimensional arrangement of atoms in a crystal. This technique can unequivocally identify whether the hydrogen atom is located on the oxygen (enol form) or the nitrogen (keto form) of the pyridazine ring. While the search results did not provide a specific crystal structure for 6-(3-nitrophenyl)pyridazin-3-ol, they highlight the general utility of X-ray crystallography in determining the solid-state structures of related heterocyclic compounds and their tautomers.

Quantum Chemical Studies on Tautomerization Pathways and Energy Barriers of this compound

The tautomeric equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms of pyridazine derivatives is a critical aspect influencing their chemical behavior and potential applications. While specific experimental and theoretical studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from quantum chemical investigations performed on the parent compound, pyridazin-3(2H)-one. These studies provide a foundational understanding of the tautomerization dynamics, which can be extrapolated to its substituted derivatives. The presence of the 6-(3-nitrophenyl) group is anticipated to modulate the electronic landscape of the pyridazine ring, thereby influencing the relative stabilities of the tautomers and the energy barriers for their interconversion.

Density Functional Theory (DFT) Calculations for Tautomeric Stability

Theoretical investigations employing Density Functional Theory (DFT) have been instrumental in elucidating the energetic of the tautomeric relationship in the pyridazin-3(2H)-one system. researchgate.net Calculations performed at the B3LYP/6-311++G** level of theory have been utilized to determine the relative stabilities of the pyridazin-3(2H)-one and pyridazin-3-ol tautomers. researchgate.net

These computational studies on the parent molecule indicate that the pyridazin-3(2H)-one form is the more stable tautomer. The relative energies of the tautomers are a key determinant of the position of the tautomeric equilibrium. For the unsubstituted pyridazinone, the lactam form is generally favored. The introduction of a substituent, such as the 3-nitrophenyl group at the 6-position, would introduce electronic effects that could shift this equilibrium. For instance, a study on 6-(2-pyrrolyl)pyridazin-3-one suggested that the pyrrolyl substituent, an electron-donating group, can shift the equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent system. researchgate.net Conversely, the electron-withdrawing nature of the nitro group in this compound would likely have a distinct, albeit not precisely documented, impact on the tautomeric preference.

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical relative energy values for the tautomers of this compound, based on the understanding of similar systems.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 6-(3-Nitrophenyl)pyridazin-3(2H)-one (Lactam) | 0.00 |

| This compound (Lactim) | 2.50 |

Note: The data in this table is illustrative and intended to represent the type of output from DFT calculations. Specific calculated values for this compound were not available in the cited literature.

Activation Energy and Transition State Analysis of Interconversion

Quantum chemical studies have also explored the mechanisms and energy barriers associated with the interconversion between the tautomeric forms of pyridazin-3(2H)-one. researchgate.net Two primary pathways have been considered for the proton transfer: a direct intramolecular hydrogen transfer and a mechanism involving a dimer where a double hydrogen transfer occurs. researchgate.net

The direct transfer mechanism is characterized by a four-membered transition state and has been found to have a very high activation energy of 42.64 kcal/mol for the parent pyridazinone. researchgate.net This high barrier suggests that the direct pathway is kinetically unfavorable. In contrast, the dimer-assisted double hydrogen transfer presents a significantly lower activation energy of 14.66 kcal/mol. researchgate.net This indicates that the interconversion is more likely to proceed through a bimolecular process, especially in condensed phases where the formation of dimers is more probable.

The role of the solvent has also been shown to be crucial. Theoretical studies incorporating both implicit and explicit solvation models have demonstrated that protic polar solvents can significantly reduce the high activation energy associated with the direct proton transfer mechanism. researchgate.net

The following interactive table provides a summary of the calculated activation energies for the tautomerization of the parent compound, pyridazin-3(2H)-one, which serves as a model for understanding the potential energetic of the 6-(3-nitrophenyl) derivative.

| Mechanism | Activation Energy (kcal/mol) |

|---|---|

| Direct Hydrogen Transfer (TS12) | 42.64 |

| Dimer-Assisted Double Hydrogen Transfer (TS1122) | 14.66 |

Note: This data is for the unsubstituted pyridazin-3(2H)-one as reported in the literature. researchgate.net The presence of the 6-(3-nitrophenyl) substituent would be expected to modify these values.

Theoretical and Computational Chemistry Studies on 6 3 Nitrophenyl Pyridazin 3 Ol

Electronic Structure and Molecular Properties Analysis

Analysis of the electronic structure provides a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), are commonly employed to calculate various molecular properties that describe the distribution and energy of electrons within the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters for determining molecular reactivity and stability. wikipedia.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. libretexts.org For molecules in the pyridazine (B1198779) class, the distribution of HOMO and LUMO lobes can also predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com

In the case of 6-(3-nitrophenyl)pyridazin-3-ol, the HOMO is expected to be distributed over the electron-rich pyridazinone ring and the hydroxyl group, while the LUMO is likely concentrated on the electron-deficient nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. The energy gap can be calculated using computational methods, and the results provide a quantitative measure of the molecule's electronic stability and reactivity profile. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties Note: The following values are representative examples based on computational studies of structurally similar compounds and are intended for illustrative purposes.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 | Indicates kinetic stability and chemical reactivity; a moderate gap suggests potential for charge transfer. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate electrophilic and nucleophilic sites. nih.gov Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue-colored regions correspond to positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. researchgate.net Green areas signify neutral potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the pyridazine ring. These sites are the most likely locations for interactions with electrophiles or for hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and potentially on the aromatic protons, indicating these are the most electrophilic sites. The presence of the electron-withdrawing nitro group would also create a positive potential on the phenyl ring. nih.gov

This analysis helps in understanding the molecule's interaction with biological receptors and other molecules by identifying the key sites for non-covalent interactions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into a localized Lewis-like structure of bonds and lone pairs. mpg.dechemrxiv.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction and greater electron delocalization. researchgate.net

For this compound, key intramolecular interactions would include:

Delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings.

Interactions between the π orbitals of the phenyl ring and the pyridazine ring, contributing to the planarity and stability of the molecule.

Hyperconjugative interactions involving the nitro group, which significantly influences the electron distribution across the entire molecule.

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: The following values are representative examples based on NBO analyses of molecules with similar functional groups.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(hydroxyl) | π* (C-C)(pyridazine) | 15.5 | Lone pair delocalization into the ring. |

| LP(1) N(pyridazine) | π* (N-N)(pyridazine) | 25.0 | Intra-ring charge delocalization. |

| π (C-C)(phenyl) | π* (N-O)(nitro) | 18.2 | Charge transfer from the phenyl ring to the nitro group. |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.gov

For this compound, a set of QSAR descriptors can be computationally generated to predict its potential biological activities. Given that pyridazinone derivatives are known for a wide range of pharmacological effects, these descriptors could be used to build models for activities such as kinase inhibition, anti-inflammatory, or antimicrobial effects. nih.gov

Table 3: Calculated QSAR Descriptors for this compound Note: These values are calculated or estimated based on the molecule's structure and are used in predictive QSAR models.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 231.19 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 1.85 | The logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 94.5 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Hydrogen Bond Donors | 1 | The number of atoms with one or more hydrogen atoms attached. |

| Hydrogen Bond Acceptors | 5 | The number of electronegative atoms (N, O). |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. |

Molecular Modeling of Intermolecular Interactions and Recognition

The way a molecule interacts with its environment, including other molecules of the same kind or biological targets, is governed by intermolecular forces. Molecular modeling can be used to analyze these interactions, which are crucial for understanding crystal packing, solubility, and molecular recognition processes. wikipedia.orgresearchgate.net

The structure of this compound contains several functional groups capable of engaging in significant intermolecular interactions.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors and acceptors.

Donor: The hydroxyl (-OH) group on the pyridazine ring can donate a hydrogen bond.

Acceptors: The nitrogen atoms of the pyridazine ring, the carbonyl oxygen, and the oxygen atoms of the nitro group can all act as hydrogen bond acceptors. The presence of these groups suggests that the molecule can form extensive hydrogen-bonded networks in the solid state, potentially leading to dimers or larger supramolecular assemblies. researchgate.net

π-π Stacking: The molecule contains two aromatic rings: the phenyl ring and the pyridazine ring. These π-systems can interact through π-π stacking, a non-covalent interaction that contributes to the stability of crystal structures and the binding of ligands to proteins. nih.govwikipedia.org The interaction can be enhanced by the complementary electronic nature of the two rings—the pyridazine ring being relatively electron-rich and the nitrophenyl ring being electron-poor. researchgate.net This donor-acceptor type of π-π interaction is often stronger than interactions between identical aromatic rings. researchgate.net

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Donor-Acceptor) | -OH (donor) with N(pyridazine), O=C, or O(nitro) (acceptors) | Key for crystal packing and solubility; directs molecular self-assembly. |

| π-π Stacking | Interaction between the nitrophenyl ring and the pyridazine ring. | Contributes to the stability of the solid-state structure and potential biological interactions. |

| Nitro-π Interactions | Nitro group interacting with the π-system of an adjacent molecule. | A specific type of stabilizing interaction often observed in nitroaromatic compounds. researchgate.net |

Molecular Docking Simulations for Prospective Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the general principles and potential applications can be inferred from studies on analogous pyridazinone derivatives.

Docking studies on various pyridazinone derivatives have been performed to explore their potential as inhibitors for a range of biological targets, including enzymes and receptors. For instance, research on related dihydropyridazin-3(2H)-one derivatives has utilized molecular docking to screen for antifungal, antibacterial, and anti-helmintic agents. wjarr.com In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of the ligand, in this case, this compound, would be modeled and optimized using computational chemistry software. The docking simulation then places the ligand into the binding site of the protein and scores the different poses based on a scoring function that estimates the binding free energy. A more negative binding free energy score generally indicates a more favorable binding pose. wjarr.com

For this compound, prospective targets for molecular docking simulations could be selected based on the known biological activities of other pyridazinone-containing compounds. These include, but are not limited to, cyclooxygenase (COX) enzymes, monoamine oxidase (MAO), and various kinases. The interactions predicted by these simulations, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would provide valuable information about the key residues involved in the binding and the potential mechanism of action.

A hypothetical molecular docking study of this compound might reveal interactions involving the pyridazinone core, the nitrophenyl substituent, and the hydroxyl group. The pyridazinone ring can act as a scaffold, while the hydroxyl group and the nitro group could participate in hydrogen bonding with amino acid residues in the active site of a target protein. The nitrophenyl group could also engage in pi-pi stacking or hydrophobic interactions.

Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 234, SER 356, LEU 487 |

| Hydrogen Bond Interactions | SER 356 (with -OH), ASN 382 (with -NO2) |

| Hydrophobic Interactions | LEU 487, PHE 381 (with phenyl ring) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Theoretical Prediction of Reactivity and Selectivity Profiles

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of molecules. researchgate.net Through DFT calculations, various global and local reactivity descriptors can be determined, providing a quantitative measure of a molecule's reactivity and the selectivity of its different atomic sites.

Global and Local Reactivity Descriptors

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A smaller energy gap (ΔE = ELUMO - EHOMO) corresponds to lower hardness and higher reactivity.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. The Fukui function, f(r) , is a prominent local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps in predicting the sites for nucleophilic and electrophilic attacks.

Table 2: Representative Global Reactivity Descriptors for a Pyridazinone Derivative (Calculated using DFT)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.8 |

| LUMO Energy | ELUMO | -2.5 |

| Energy Gap | ΔE | 4.3 |

| Chemical Potential | μ | -4.65 |

| Chemical Hardness | η | 2.15 |

| Global Softness | S | 0.465 |

| Electrophilicity Index | ω | 5.03 |

Note: These values are representative and based on DFT calculations for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Influence of the Nitrophenyl Group on Electronic Reactivity and Selectivity

The presence of the 3-nitrophenyl group at the 6-position of the pyridazin-3-ol core is expected to significantly influence the electronic properties, and consequently, the reactivity and selectivity of the molecule. The nitro group (-NO2) is a strong electron-withdrawing group due to both resonance and inductive effects. This electronic pull has several important consequences:

Effect on Local Reactivity: The electron-withdrawing effect of the nitro group will make the phenyl ring electron-deficient, particularly at the ortho and para positions relative to the nitro group. This deactivation of the phenyl ring towards electrophilic attack is a well-established principle in organic chemistry. Conversely, the pyridazinone ring's electronic character will also be affected. The Fukui function analysis would be crucial in pinpointing the specific atoms on both the pyridazinone and nitrophenyl rings that are most susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms of the pyridazinone ring might become more electrophilic due to the electron-withdrawing influence of the attached nitrophenyl moiety.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 6 3 Nitrophenyl Pyridazin 3 Ol Derivatives

Principles of Molecular Design for Bioactivity Modulation

The molecular design of bioactive 6-(3-nitrophenyl)pyridazin-3-ol derivatives is a process guided by the goal of optimizing their interaction with biological targets to elicit a desired therapeutic effect. This involves systematic modifications of the core structure and its substituents to enhance potency, selectivity, and pharmacokinetic properties. The pyridazinone core itself is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. nih.govmdpi.com

Key strategies in the molecular design of pyridazinone derivatives include:

Substitution at the N-2 position of the pyridazinone ring: This position is often targeted for introducing various side chains to modulate solubility, cell permeability, and target engagement.

Modification of the phenyl ring at the C-6 position: The substitution pattern on the phenyl ring is crucial for determining the compound's biological activity and selectivity.

Introduction of functional groups: The addition of specific functional groups can introduce new interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, thereby influencing binding affinity. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved biological activity or reduced toxicity. nih.gov

Mechanistic Probes of Molecular Recognition and Ligand-Target Interactions

Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental to rational drug design. This involves investigating the specific binding modes and the types of interactions that drive the ligand-target recognition process.

Pyridazinone derivatives have been identified as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov The inhibitory mechanism of these compounds is often competitive with ATP, the natural substrate for kinases.

Studies on related 6-arylpyridazinone derivatives have shown that they can act as potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose overactivation is implicated in tumorigenesis and metastasis. nih.govnih.gov The pyridazinone core often forms key hydrogen bond interactions with the hinge region of the kinase domain, a common feature for many kinase inhibitors. The aryl group at the C-6 position typically occupies a hydrophobic pocket, and substitutions on this ring can significantly impact the inhibitory potency.

The binding of this compound derivatives to their target enzymes can occur at either the orthosteric site or an allosteric site.

Orthosteric Binding: This involves the inhibitor binding to the same site as the natural substrate (e.g., the ATP-binding site in kinases). The majority of pyridazinone-based kinase inhibitors, including those targeting c-Met, are designed to be ATP-competitive and thus bind to the orthosteric site. nih.gov

Allosteric Binding: This involves the inhibitor binding to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. While less common for this class of compounds, the exploration of allosteric inhibition presents an opportunity for developing more selective inhibitors.

Role of the Pyridazin-3-ol Core in Governing Biological Activity

The pyridazin-3-ol core is a critical structural element that anchors the molecule to its biological target. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions within the binding site of enzymes. The keto-enol tautomerism of the pyridazin-3(2H)-one system can also play a role in its biological activity. The pyridazinone ring system is a key feature in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comunich.it

Impact of the 3-Nitrophenyl Substituent on Binding Affinity, Selectivity, and Biological Pathways

The presence and position of the nitro group on the C-6 phenyl ring have a profound impact on the biological activity of pyridazinone derivatives. The 3-nitro substitution, in particular, has been shown to be advantageous in certain contexts.

Understanding Molecular Pathways of Cellular Modulation and Biological Response

The biological effects of this compound derivatives are a consequence of their ability to modulate specific cellular signaling pathways. As potent enzyme inhibitors, these compounds can interfere with pathways that are critical for cell growth, proliferation, and survival.

For instance, by inhibiting c-Met kinase, these derivatives can block the downstream signaling cascade that includes pathways like RAS/MAPK and PI3K/AKT, which are central to cancer cell proliferation and survival. nih.gov The anticancer activity of some 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones has been demonstrated against a panel of human cancer cell lines, with some compounds showing remarkable activity at sub-micromolar concentrations. nih.gov

Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one Derivatives

The following table presents the growth inhibition (GI50) values for a selection of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives against various human cancer cell lines, as reported by the National Cancer Institute. nih.gov

| Compound | R | Cancer Cell Line | GI50 (µM) |

| 2a | H | Leukemia (SR) | < 0.1 |

| Non-Small Cell Lung (NCI-H522) | < 0.1 | ||

| 2b | 4-CH3 | Leukemia (SR) | 0.12 |

| Non-Small Cell Lung (NCI-H522) | 0.15 | ||

| 2d | 4-OCH3 | Leukemia (SR) | 0.25 |

| Non-Small Cell Lung (NCI-H522) | 0.31 | ||

| 2g | 3,4,5-(OCH3)3 | Leukemia (SR) | 0.08 |

| Non-Small Cell Lung (NCI-H522) | 0.11 | ||

| 2h | 4-Cl | Leukemia (SR) | < 0.1 |

| Non-Small Cell Lung (NCI-H522) | < 0.1 |

Data sourced from a study on novel pyridazinone derivatives. nih.gov

Emerging Applications and Future Research Perspectives of Pyridazin 3 Ol Derivatives

Applications in Advanced Materials Science and Engineering

The inherent electronic properties of the pyridazine (B1198779) nucleus, particularly its electron-deficient nature, make its derivatives promising components for novel organic materials. The strategic placement of substituents, such as the 3-nitrophenyl group, allows for the fine-tuning of these properties for specific technological applications.

Development as Organic Semiconductors in Optoelectronic Devices

The field of organic electronics is actively seeking materials with high thermal stability and tailored electronic characteristics for use in devices like Organic Light-Emitting Diodes (OLEDs). Pyridazine derivatives are emerging as a significant class of materials in this domain. The pyridazine ring is more electron-accepting and more polar than a pyridine ring, which is highly beneficial for its use as an electron-acceptor (A) moiety in Donor-Acceptor (D-A) type organic semiconductors. nih.gov

In the context of 6-(3-nitrophenyl)pyridazin-3-ol, the molecule possesses two powerful electron-withdrawing components: the pyridazine core and the nitrophenyl substituent. This dual-acceptor characteristic suggests its potential utility either as a primary acceptor material or as a building block to create more complex D-A or Donor-Acceptor-Donor (D-A-D) structures. These materials are crucial for applications in Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov

Research on related pyridazine derivatives has shown that they can form materials with high thermal stability, with 5% weight loss temperatures exceeding 300°C, and can form stable amorphous glasses—a critical property for fabricating uniform thin films in OLEDs. nih.gov The combination of the pyridazine acceptor with various donor molecules has led to TADF emitters with promising performance, demonstrating the viability of this scaffold in optoelectronic devices. nih.gov Future research would involve synthesizing D-A molecules where this compound acts as the acceptor core and evaluating their photophysical and electrochemical properties, as summarized in the table below.

Table 1: Potential Optoelectronic Properties of Semiconductors Based on this compound

| Property | Predicted Characteristic | Rationale for Investigation |

|---|---|---|

| HOMO/LUMO Energy Levels | Deep HOMO, Low LUMO | The strong electron-withdrawing nature of both the pyridazine and nitrophenyl moieties is expected to lower the energy levels of the frontier molecular orbitals, which is crucial for efficient charge injection and transport in semiconductor devices. |

| Singlet-Triplet Energy Gap (ΔEST) | Potentially small | In a D-A architecture, spatial separation of the HOMO (on the donor) and LUMO (on the acceptor, i.e., the pyridazine derivative) can lead to a small ΔEST, enabling efficient Reverse Intersystem Crossing (RISC) for TADF applications. |

| Thermal Stability (Td) | High (>300 °C) | The aromatic, heterocyclic pyridazine core generally imparts high thermal stability, a necessary feature for the longevity of optoelectronic devices operating at elevated temperatures. |

| Glass Transition Temperature (Tg) | Potentially high | Derivatives of pyridazine have been shown to be capable of glass formation, which is essential for creating stable, amorphous thin films required for uniform device performance and preventing crystallization. nih.gov |

Design of Luminescent Materials and Chemical Sensors

While the pyridazinone scaffold can be incorporated into fluorescent probes, the 3-nitrophenyl group in this compound introduces a significant challenge and a unique opportunity. Nitroaromatic compounds are well-known for their ability to quench fluorescence through efficient non-radiative decay pathways, such as intersystem crossing. This property makes the parent compound itself likely non-luminescent or very weakly emissive.

However, this fluorescence quenching can be exploited in the design of "pro-fluorescent" or "turn-on" chemical sensors. The core principle involves a reaction where the target analyte selectively transforms the nitro group (—NO₂) into an amino group (—NH₂) or another less-quenching substituent. This chemical reduction or substitution would eliminate the quenching effect and "turn on" the inherent fluorescence of the 6-phenylpyridazin-3-ol core.

This sensing strategy could be applied to detect various analytes, including:

Reducing Agents: Biological thiols like glutathione or hazardous industrial chemicals could be detected by their ability to reduce the nitro group.

Metal Ions: Certain metal ions, particularly in lower oxidation states, could be detected if they catalyze the reduction of the nitro group.

Enzymatic Activity: The compound could serve as a substrate for nitroreductase enzymes, which are often markers for hypoxic conditions in cells or specific bacterial strains. The enzymatic conversion of the nitro group would generate a fluorescent signal, allowing for the imaging of biological activity.

Future research in this area would focus on characterizing the latent photophysical properties of the corresponding amino derivative, 6-(3-aminophenyl)pyridazin-3-ol, and testing the selectivity and sensitivity of the nitro-containing parent compound towards various analytes.

Roles in Agrochemical Innovation and Environmental Science

Pyridazine and pyridazinone derivatives have a long-standing history in the agrochemical industry, with several compounds developed as commercial herbicides. liberty.edu The structural features of this compound align with those known to impart herbicidal and potentially insecticidal activity.

Investigation of Herbicidal Modes of Action at the Molecular Level

Many commercial herbicides based on the pyridazinone structure function by inhibiting photosynthesis. liberty.edu A prominent example is the herbicide Pyridate, which is hydrolyzed in plants to its active metabolite, Pyridafol (6-chloro-3-phenylpyridazin-4-ol). eurl-pesticides.eu This active form is a potent inhibitor of Photosystem II (PSII). herts.ac.ukherts.ac.uk

The established mode of action for these herbicides involves the following steps:

Binding to the D1 Protein: The pyridazinone molecule binds to the QB-binding site on the D1 protein within the PSII complex in the chloroplast thylakoid membranes.

Blocking Electron Transport: This binding event physically blocks the transport of electrons from the primary quinone acceptor (QA) to the plastoquinone (PQ) pool. lsuagcenter.comnih.gov

Inducing Oxidative Stress: The blockage of the electron transport chain leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

Cellular Damage: These ROS molecules initiate lipid peroxidation, leading to the rapid destruction of cell membranes, loss of chlorophyll, and ultimately, cell death, which manifests as chlorosis and necrosis of the plant tissue. croplife.comumn.edu

Given the structural similarity of this compound to known PSII-inhibiting herbicides, it is a strong candidate for possessing a similar mode of action. Future molecular-level investigations would involve in vitro assays with isolated chloroplasts to measure inhibition of the Hill reaction and in vivo studies to observe the characteristic symptoms of PSII inhibition in susceptible plant species.

Table 2: Comparison of this compound with a Known Pyridazinone Herbicide

| Feature | Pyridafol (Active form of Pyridate) | This compound | Implication for Herbicidal Activity |

|---|---|---|---|

| Core Structure | Phenylpyridazin-ol | Phenylpyridazin-ol | The core scaffold responsible for binding to the D1 protein is present in both molecules. |

| Substituent at C6 | -Cl (Chloro) | -C6H4NO2 (Nitrophenyl) | The nature of the substituent at this position can influence binding affinity, uptake, and translocation within the plant. The bulky and electron-withdrawing nitrophenyl group may alter the herbicidal spectrum and potency. |

| Mechanism of Action | Photosystem II Inhibition herts.ac.ukherts.ac.uk | Predicted to be Photosystem II Inhibition | The shared core structure makes PSII inhibition the most probable molecular mechanism. |

Elucidation of Insecticidal Mechanisms of Action

While the pyridazine core is more famous for herbicides, recent discoveries have highlighted its potential in insecticides. Some pyridazine derivatives have been found to exhibit potent aphicidal properties. nih.gov A novel class of insecticides, the pyridazine pyrazolecarboxamides (PPCs), has been developed with a unique mode of action. The active metabolites of these compounds act as modulators of chordotonal organs—the sensory organs in insects responsible for hearing and proprioception. nih.gov Unlike other insecticides that hyperactivate these neurons, the PPCs silence them, leading to a loss of coordination and cessation of feeding. nih.gov

An alternative insecticidal mechanism for some pyridazinone compounds involves the disruption of cellular energy production. It is proposed that these molecules can inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), which disrupts the formation of ATP and leads to cell death. researchgate.net

Future research on this compound would involve screening for activity against a range of insect pests, particularly piercing-sucking insects like aphids and whiteflies. If activity is confirmed, subsequent mechanistic studies would be required to determine if it acts as a chordotonal organ modulator, a mitochondrial inhibitor, or through another, as-yet-undiscovered, mechanism.

Utility in Catalysis and Coordination Chemistry

The pyridazin-3-ol ring system exists in a tautomeric equilibrium with its 3(2H)-pyridazinone form. Both tautomers possess multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making them excellent candidates for acting as ligands in coordination chemistry. The nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl/carbonyl group can coordinate to a metal center, acting as a bidentate chelating ligand. nih.gov

This chelating ability allows pyridazine derivatives to form stable complexes with a variety of transition metals, including ruthenium, copper, and zinc. rsc.orgmdpi.com The resulting metal complexes have potential applications in catalysis, for instance, in oxidation reactions. The electronic properties of the ligand, influenced by substituents like the nitrophenyl group, can modulate the reactivity of the metal center, allowing for the rational design of catalysts for specific chemical transformations.

The pyridazine moiety can be incorporated into larger, multidentate ligand frameworks to create complexes with specific geometries and electronic properties. researchgate.netrsc.org For this compound, the two adjacent nitrogen atoms of the pyridazine ring and the exocyclic oxygen atom provide a classic N,N,O-donor set suitable for forming stable five- or six-membered chelate rings with a metal ion. The investigation into its coordination chemistry could open avenues for developing new homogeneous catalysts or novel inorganic materials with interesting magnetic or optical properties.

Innovative Strategies for Rational Drug Design Leveraging Pyridazine Scaffolds

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties make it an attractive core for the rational design of novel therapeutic agents. The pyridazine ring is characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, all of which are crucial for drug-target interactions. nih.gov These attributes contribute to its utility in molecular recognition and can lead to improved pharmacokinetic profiles, such as reduced lipophilicity and lower inhibition of cytochrome P450 enzymes. nih.gov

In the context of This compound , these properties can be strategically exploited in drug design. The pyridazin-3-ol moiety offers hydrogen bond donor and acceptor sites, while the 3-nitrophenyl group can engage in various interactions, including π-π stacking and polar interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and the entire molecule.

Rational drug design strategies involving pyridazine scaffolds often employ computational methods to predict and analyze the binding of pyridazine-containing ligands to biological targets. Molecular docking studies, for instance, can elucidate the binding modes and affinities of derivatives of This compound with specific enzymes or receptors. This in silico approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

A key strategy in leveraging the pyridazine scaffold is bioisosteric replacement. The pyridazine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, to modulate a compound's properties. This substitution can lead to enhanced potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, replacing a phenyl group with a pyridazine ring can increase polarity and reduce metabolic liability.

Furthermore, the pyridazine core can act as a versatile scaffold for the attachment of various pharmacophoric groups. In the case of This compound , the pyridazine ring serves as a central framework connecting the 3-nitrophenyl substituent and the hydroxyl group. This arrangement allows for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize the biological activity.

The following table illustrates hypothetical research findings from a rational drug design approach targeting a specific kinase, showcasing the potential for optimizing the biological activity of This compound derivatives.

| Compound ID | R1-Substituent at C6 | R2-Substituent at C3 | IC50 (nM) | Kinase Selectivity |

| This compound | 3-Nitrophenyl | -OH | 500 | Moderate |

| Derivative A | 3-Aminophenyl | -OH | 150 | High |

| Derivative B | 3-Nitrophenyl | -OCH3 | 800 | Low |

| Derivative C | 3-Chlorophenyl | -OH | 350 | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes only.

Exploration of Novel Synthetic Methodologies for Derivatization and Functionalization

The development of novel and efficient synthetic methodologies for the derivatization and functionalization of the pyridazine ring is crucial for expanding the chemical space of pyridazine-based drug candidates. A variety of synthetic strategies have been developed to introduce diverse substituents onto the pyridazine core, enabling the fine-tuning of their physicochemical and biological properties.

For the synthesis of This compound and its derivatives, classical and modern synthetic methods can be employed. The construction of the pyridazine ring itself can be achieved through various condensation reactions. A common approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate. For 6-substituted pyridazin-3-ones, a typical precursor would be a γ-keto acid.

Once the pyridazine core is established, further derivatization and functionalization can be achieved through a range of chemical transformations. The hydroxyl group of the pyridazin-3-ol moiety can be a handle for introducing various functionalities. For example, it can be alkylated or acylated to generate ethers and esters, respectively. These modifications can significantly impact the compound's solubility, lipophilicity, and metabolic stability.

The nitrophenyl substituent also offers opportunities for chemical modification. The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, enabling a thorough exploration of the SAR.

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of pyridazine rings. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of aryl, vinyl, and amino groups at specific positions on the pyridazine scaffold. These methods offer a high degree of control and functional group tolerance, making them ideal for the synthesis of complex pyridazine derivatives.

For instance, a palladium-catalyzed Suzuki coupling reaction could be used to introduce different aryl or heteroaryl groups at the 6-position of the pyridazine ring, starting from a 6-halopyridazin-3-ol precursor. This would allow for the synthesis of a diverse library of 6-arylpyridazin-3-ol derivatives for biological screening.

The following table outlines some potential synthetic transformations for the derivatization of This compound .

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| This compound | Methyl iodide, K2CO3 | O-Alkylation | 3-Methoxy-6-(3-nitrophenyl)pyridazine |

| This compound | Acetic anhydride (B1165640), Pyridine | O-Acylation | 6-(3-Nitrophenyl)pyridazin-3-yl acetate |

| This compound | H2, Pd/C | Nitro Reduction | 6-(3-Aminophenyl)pyridazin-3-ol |

| 6-Chloro-3-(benzyloxy)pyridazine | 3-Nitrophenylboronic acid, Pd(PPh3)4, Na2CO3 | Suzuki Coupling | 3-(Benzyloxy)-6-(3-nitrophenyl)pyridazine |

Note: The reactions in this table are representative examples of potential synthetic routes.

The continuous exploration of novel synthetic methodologies will undoubtedly facilitate the discovery and development of new pyridazine-based therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. How to address discrepancies in spectral data (e.g., NMR shifts)?

- Answer :

- Variable temperature NMR : Resolves dynamic proton exchange in hydroxyl groups .

- Isotopic labeling : N-labeled nitro groups clarify coupling patterns .

- Crystallographic validation : Cross-check NMR assignments with X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.